Cas no 1532375-38-4 (4-amino-3-(4-methoxypyridin-2-yl)butanoic acid)
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-amino-3-(4-methoxypyridin-2-yl)butanoic acid
- EN300-1780733
- 1532375-38-4
-
- Inchi: 1S/C10H14N2O3/c1-15-8-2-3-12-9(5-8)7(6-11)4-10(13)14/h2-3,5,7H,4,6,11H2,1H3,(H,13,14)
- InChI Key: RYIHTAZDRGISEJ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CN=C(C=1)C(CN)CC(=O)O
Computed Properties
- Exact Mass: 210.10044231g/mol
- Monoisotopic Mass: 210.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.8
- Topological Polar Surface Area: 85.4Ų
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1780733-0.05g |
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid |
1532375-38-4 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1780733-0.1g |
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid |
1532375-38-4 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1780733-0.25g |
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid |
1532375-38-4 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1780733-0.5g |
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid |
1532375-38-4 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1780733-1.0g |
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid |
1532375-38-4 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1780733-2.5g |
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid |
1532375-38-4 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1780733-5.0g |
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid |
1532375-38-4 | 5g |
$3728.0 | 2023-06-02 | ||
| Enamine | EN300-1780733-10.0g |
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid |
1532375-38-4 | 10g |
$5528.0 | 2023-06-02 | ||
| Enamine | EN300-1780733-1g |
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid |
1532375-38-4 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1780733-5g |
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid |
1532375-38-4 | 5g |
$3728.0 | 2023-09-20 |
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid Related Literature
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
Additional information on 4-amino-3-(4-methoxypyridin-2-yl)butanoic acid
Comprehensive Overview of 4-amino-3-(4-methoxypyridin-2-yl)butanoic acid (CAS No. 1532375-38-4)
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid (CAS No. 1532375-38-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique amino acid backbone and 4-methoxypyridine moiety, serves as a critical intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, owing to its structural versatility and ability to interact with biological targets.
The compound's CAS number 1532375-38-4 is a unique identifier that ensures precise tracking in chemical databases and regulatory documentation. Its molecular structure combines a butanoic acid framework with a 4-methoxypyridin-2-yl group, which enhances its solubility and bioavailability. These properties make it a valuable candidate for developing small-molecule therapeutics, particularly in areas like neurology and metabolic disorders, where targeted drug delivery is essential.
Recent trends in AI-driven drug discovery have highlighted the importance of compounds like 4-amino-3-(4-methoxypyridin-2-yl)butanoic acid. Machine learning models often analyze such molecules for their binding affinity and pharmacokinetic properties, addressing common search queries like "how to optimize drug candidates" or "best intermediates for peptide synthesis." This aligns with the growing demand for computational chemistry tools that accelerate R&D processes.
From a synthetic chemistry perspective, the 4-methoxypyridine ring in this compound offers electron-rich sites for further functionalization, enabling the creation of derivatives with tailored properties. This flexibility is crucial for medicinal chemists exploring structure-activity relationships (SAR). Popular search terms such as "pyridine-based drug design" or "amino acid derivatives in pharmaceuticals" reflect the industry's focus on these innovations.
In addition to its pharmaceutical relevance, CAS No. 1532375-38-4 is also studied in biocatalysis and enzyme inhibition research. Its amino acid component mimics natural substrates, making it a useful probe for understanding enzymatic mechanisms. Questions like "how do amino acid analogs affect enzyme kinetics?" are frequently explored in academic and industrial settings, underscoring the compound's multidisciplinary appeal.
Quality control and analytical characterization of 4-amino-3-(4-methoxypyridin-2-yl)butanoic acid are critical for ensuring reproducibility in research. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify purity and structure. These methods align with search trends like "HPLC analysis of heterocyclic compounds" or "NMR techniques for amino acid derivatives," which are frequently queried by analytical chemists.
Environmental and green chemistry considerations are also shaping the discourse around this compound. Researchers are investigating sustainable synthesis routes to minimize waste and energy consumption, responding to queries like "green synthesis of pyridine derivatives." The compound's potential for biodegradability and low toxicity further enhances its appeal in eco-friendly pharmaceutical development.
In summary, 4-amino-3-(4-methoxypyridin-2-yl)butanoic acid (CAS No. 1532375-38-4) represents a convergence of pharmaceutical innovation, computational chemistry, and sustainable science. Its multifaceted applications and alignment with current research trends ensure its continued relevance in both academic and industrial laboratories. As the demand for precision medicine and targeted therapies grows, this compound is poised to play a pivotal role in advancing drug discovery and development.
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